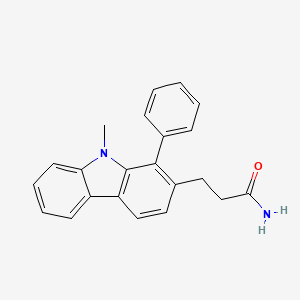
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium is a complex organic compound that features a pyrrole ring fused with a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to use t-BuOK as a base for the triflation step, which has shown high efficiency . The one-pot protocol is preferred over conventional step-by-step synthesis due to its better performance and efficiency .
Industrial Production Methods
For industrial-scale production, the method allows the production of up to 60 grams of the target compound in one run using commercially available reagents and common laboratory equipment . This makes it feasible for large-scale applications and commercialization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrrole or pyridinium rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules through C-C coupling reactions.
Biology: The compound is explored for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar pyrrole structure and are used in similar applications.
4-Hydroxy-2-quinolones: These compounds have different heterocyclic structures but are also used in medicinal chemistry and material science.
Uniqueness
What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium apart is its unique combination of a pyrrole ring and a pyridinium ion, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in drug development and material science .
Properties
CAS No. |
918871-84-8 |
|---|---|
Molecular Formula |
C10H13N2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C10H13N2/c1-12-6-2-3-10(8-12)9-4-5-11-7-9/h2-4,6,8,11H,5,7H2,1H3/q+1 |
InChI Key |
ULRNXTUTRXBQGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


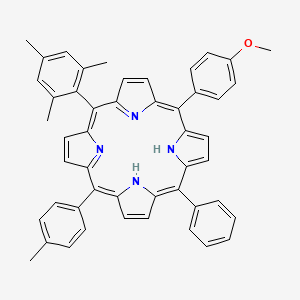
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
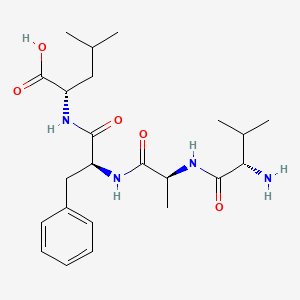
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
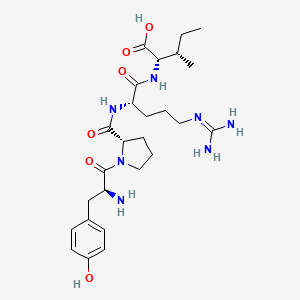
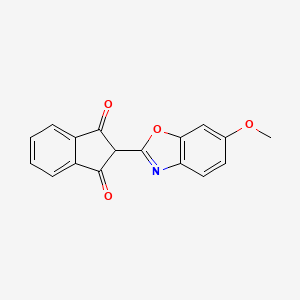
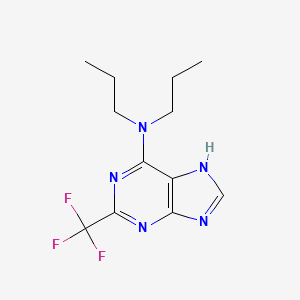
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
